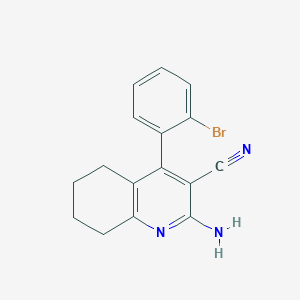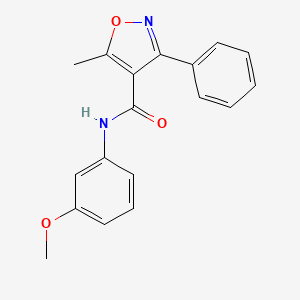![molecular formula C11H8N4O B5811643 [(4-acetylphenyl)hydrazono]malononitrile CAS No. 55653-16-2](/img/structure/B5811643.png)
[(4-acetylphenyl)hydrazono]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-acetylphenyl)hydrazono]malononitrile, also known as APHN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a hydrazone compound that has a malononitrile functional group attached to an acetylphenyl group. The synthesis of APHN is relatively simple and can be achieved through the condensation reaction between acetylacetone and malononitrile in the presence of hydrazine hydrate.
Mecanismo De Acción
The mechanism of action of [(4-acetylphenyl)hydrazono]malononitrile varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In material science, this compound acts as a ligand for the coordination of metal ions to form MOFs and coordination polymers. In analytical chemistry, this compound acts as a fluorescent probe by binding to metal ions and emitting a characteristic fluorescence signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its application. In medicinal chemistry, this compound has been shown to exhibit low toxicity and good biocompatibility. It has also been shown to cross the blood-brain barrier, making it a potential drug candidate for the treatment of neurological disorders. In material science, this compound has been shown to exhibit good thermal stability and chemical resistance. In analytical chemistry, this compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(4-acetylphenyl)hydrazono]malononitrile in lab experiments include its ease of synthesis, low cost, and versatility in applications. This compound can be easily synthesized using common laboratory reagents and equipment. It is also relatively inexpensive compared to other chemical compounds with similar applications. This compound can be used in a variety of applications, including medicinal chemistry, material science, and analytical chemistry. The limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which can limit its use in certain applications. This compound can also exhibit low stability under certain conditions, such as high temperatures and acidic or basic environments.
Direcciones Futuras
There are several future directions for research on [(4-acetylphenyl)hydrazono]malononitrile. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of novel MOFs and coordination polymers. In analytical chemistry, further studies are needed to optimize the conditions for the detection of metal ions using this compound as a fluorescent probe. Overall, this compound has shown great potential in various fields of research and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of [(4-acetylphenyl)hydrazono]malononitrile involves the reaction between acetylacetone and malononitrile in the presence of hydrazine hydrate. The reaction proceeds via a condensation reaction, where the hydrazine hydrate acts as a nucleophile and attacks the carbonyl group of acetylacetone. The resulting intermediate then undergoes a second condensation reaction with malononitrile to form this compound. The reaction is typically carried out in a refluxing ethanol solution and takes about 1-2 hours to complete. The yield of this compound is dependent on the reaction conditions and can range from 50-90%.
Aplicaciones Científicas De Investigación
[(4-acetylphenyl)hydrazono]malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-[(4-acetylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALHPSDTGPNZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876659 |
Source


|
| Record name | PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55653-16-2 |
Source


|
| Record name | PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)




![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
